molecular formula C8H10N2O3S B1274543 (1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid CAS No. 55523-05-2

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid

Cat. No. B1274543
CAS RN: 55523-05-2
M. Wt: 214.24 g/mol
InChI Key: PSDKYSUVIHFRFC-UHFFFAOYSA-N
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Description

“(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid” is a chemical compound with the molecular formula C9H12N2O3S . It has a molecular weight of 228.27 . The IUPAC name for this compound is 3-(1-allyl-5-oxo-2-thioxo-4-imidazolidinyl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O3S/c1-2-5-11-8(14)6(10-9(11)15)3-4-7(12)13/h2,6H,1,3-5H2,(H,10,15)(H,12,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.27 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • The reaction of (2,2-dimethylhydrazino)succinic acid ester with allyl and phenyl isothiocyanates leads to esters of 1-substituted (3-dimethylamino-5-oxo-2-thioxo-4-imidazolidinyl)acetic acids. The structure of one such ester, methyl (1-allyl-5-oxo-2-thioxoimidazolidin-4-ylidene)acetate, was confirmed by x-ray diffraction analysis (Bremanis et al., 1987).

Physicochemical Properties

  • Organic ligands, including a compound structurally related to 1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl-acetic acid, were characterized using various spectroscopic and physico-chemical methods. Molecular modeling was employed to analyze steric and energy properties (EL-Fattah et al., 2013).

Anticancer and Antifungal Potential

  • A study on rhodanineacetic acid derivatives, which are structurally related to the compound , revealed potential antifungal properties. These compounds were synthesized and tested against several fungal species (Doležel et al., 2009).
  • Additionally, 1,3-disubstituted-2-thioxo-imidazolidin-4-ones, a related class of compounds, were explored as potential anti-tumor agents (Elhady, 2015).

Optical Properties

  • Linear and nonlinear optical properties of derivatives of 1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl-acetic acid were studied. The research focused on the spectral distribution of refractive index and the optical energy gap, highlighting potential applications in optical materials (El-Ghamaz et al., 2018).

Fluorescent Chemical Sensor

  • A fluorescent compound derived from a structure similar to 1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl-acetic acid was synthesized. This compound showed selective fluorescent quenching effects with Co2+, indicating its potential as a chemical sensor for specific metal ions (Rui-j, 2013).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for the use of this compound are not specified in the search results. Its potential applications could be vast, depending on the field of study. For instance, it could be used in proteomics research .

properties

IUPAC Name

2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h2,5H,1,3-4H2,(H,9,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDKYSUVIHFRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(NC1=S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389774
Record name [5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid

CAS RN

55523-05-2
Record name [5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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